1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride
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Overview
Description
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure.
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, a bicyclic hydrocarbon.
Functionalization: The bicyclo[2.2.2]octane is functionalized to introduce an ethan-1-amine group at the 2-position. This step often involves a series of reactions, including halogenation and amination.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound to its corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include ketones, alcohols, and substituted amines.
Scientific Research Applications
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Material Science: Its unique bicyclic structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride can be compared with similar compounds such as:
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the ethan-1-amine group.
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one: This compound has a ketone group instead of an amine group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific bicyclic structure and the position of the functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-7(11)10-6-8-2-4-9(10)5-3-8;/h7-10H,2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKSXMYUJVUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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